molecular formula C21H34O B077240 5beta-Androstan-6-one, 4,4-dimethyl- CAS No. 14295-32-0

5beta-Androstan-6-one, 4,4-dimethyl-

Cat. No. B077240
CAS RN: 14295-32-0
M. Wt: 302.5 g/mol
InChI Key: NXMOMLRGLCYFRT-AKLANTLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Androstan-6-one, 4,4-dimethyl- is a synthetic steroid that has been widely studied for its potential applications in scientific research. This compound is also known as 4,4-dimethyl-5α-androst-6-one or 4,4-DMAR, and it has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.

Mechanism Of Action

The exact mechanism of action of 5beta-Androstan-6-one, 4,4-dimethyl- is not fully understood, but it is thought to involve interactions with a number of different receptor systems in the brain and nervous system. Some studies have suggested that this compound may act as a partial agonist at certain GABA receptors, while others have suggested that it may modulate the activity of certain ion channels.

Biochemical And Physiological Effects

Studies have shown that 5beta-Androstan-6-one, 4,4-dimethyl- can have a number of interesting biochemical and physiological effects. For example, this compound has been shown to enhance the release of dopamine and other neurotransmitters in the brain, which may be responsible for some of its effects on mood and behavior. Additionally, 5beta-Androstan-6-one, 4,4-dimethyl- has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 5beta-Androstan-6-one, 4,4-dimethyl- in laboratory experiments is its ability to modulate the activity of ion channels and enhance the release of neurotransmitters. This makes it a valuable tool for researchers studying the brain and nervous system. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are a number of potential future directions for research involving 5beta-Androstan-6-one, 4,4-dimethyl-. Some researchers are interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and other conditions affecting the brain and nervous system. Others are interested in further elucidating the mechanism of action of this compound and identifying new targets for its activity. Overall, 5beta-Androstan-6-one, 4,4-dimethyl- is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of 5beta-Androstan-6-one, 4,4-dimethyl- typically involves the reaction of androstanone with methylmagnesium bromide, followed by the addition of a second methyl group using a Grignard reagent. This process results in the formation of a relatively pure sample of the compound, which can then be further purified using standard laboratory techniques.

Scientific Research Applications

One of the primary applications of 5beta-Androstan-6-one, 4,4-dimethyl- is in the field of neuroscience research. This compound has been shown to have a number of interesting effects on the brain and nervous system, including the ability to enhance the release of certain neurotransmitters and modulate the activity of ion channels.

properties

CAS RN

14295-32-0

Product Name

5beta-Androstan-6-one, 4,4-dimethyl-

Molecular Formula

C21H34O

Molecular Weight

302.5 g/mol

IUPAC Name

(5R,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C21H34O/c1-19(2)9-6-11-21(4)16-8-12-20(3)10-5-7-15(20)14(16)13-17(22)18(19)21/h14-16,18H,5-13H2,1-4H3/t14-,15-,16-,18+,20-,21+/m0/s1

InChI Key

NXMOMLRGLCYFRT-AKLANTLKSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC(=O)[C@H]4[C@@]([C@H]3CC2)(CCCC4(C)C)C

SMILES

CC1(CCCC2(C1C(=O)CC3C2CCC4(C3CCC4)C)C)C

Canonical SMILES

CC1(CCCC2(C1C(=O)CC3C2CCC4(C3CCC4)C)C)C

Origin of Product

United States

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